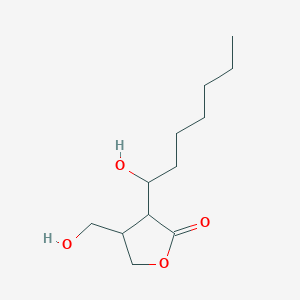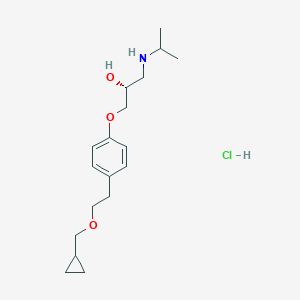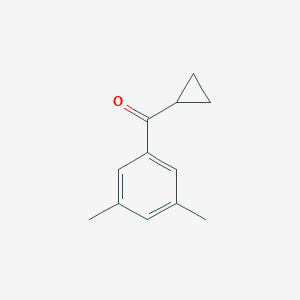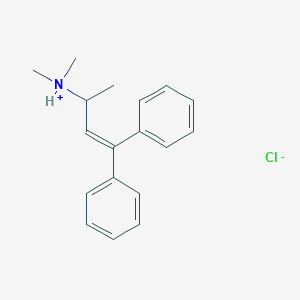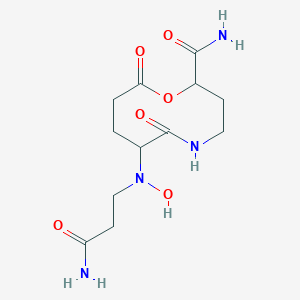
3,6-Dinitrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dinitrobenzo(a)pyrene (DNBaP) is a polycyclic aromatic hydrocarbon (PAH) that is a potent mutagen and carcinogen. It is formed during the incomplete combustion of organic matter, such as fossil fuels and tobacco smoke. DNBaP is a highly toxic compound that poses a significant threat to human health and the environment.
Mécanisme D'action
The mechanism of action of 3,6-Dinitrobenzo(a)pyrene is complex and not fully understood. It is believed that 3,6-Dinitrobenzo(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and other cellular macromolecules. This can lead to mutations and other genetic damage that can ultimately result in cancer.
Effets Biochimiques Et Physiologiques
3,6-Dinitrobenzo(a)pyrene has been shown to have a range of biochemical and physiological effects on living organisms. It can cause oxidative stress, inflammation, and cell death. 3,6-Dinitrobenzo(a)pyrene has also been shown to disrupt cellular signaling pathways and to interfere with the normal functioning of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6-Dinitrobenzo(a)pyrene in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of PAHs on living organisms. However, one limitation of using 3,6-Dinitrobenzo(a)pyrene is that it is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water.
Orientations Futures
There are many possible future directions for research on 3,6-Dinitrobenzo(a)pyrene. One area of interest is the development of new methods for detecting 3,6-Dinitrobenzo(a)pyrene in the environment and in biological samples. Another area of interest is the identification of new targets for 3,6-Dinitrobenzo(a)pyrene-induced mutagenesis and carcinogenesis. Additionally, there is a need for further research on the health effects of 3,6-Dinitrobenzo(a)pyrene exposure in humans and other animals.
Méthodes De Synthèse
3,6-Dinitrobenzo(a)pyrene can be synthesized by the nitration of benzo(a)pyrene, which is a common PAH found in tobacco smoke and other combustion products. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Applications De Recherche Scientifique
3,6-Dinitrobenzo(a)pyrene is widely used in scientific research to study the mechanisms of mutagenesis and carcinogenesis. It is also used as a model compound to investigate the effects of PAHs on human health and the environment. 3,6-Dinitrobenzo(a)pyrene has been shown to induce mutations in bacterial and mammalian cells, and to cause DNA damage and chromosomal aberrations.
Propriétés
Numéro CAS |
128714-76-1 |
|---|---|
Nom du produit |
3,6-Dinitrobenzo(a)pyrene |
Formule moléculaire |
C20H10N2O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
3,6-dinitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22(25)26)16-9-8-15(17)18(11)19(13)16/h1-10H |
Clé InChI |
FZBOFNLBBMIJMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
Autres numéros CAS |
128714-76-1 |
Synonymes |
3,6-dinitrobenzo(a)pyrene 3,6-dinitrobenzo(e)pyrene 3,6-dinitrobenzopyrene 3,6-DNBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






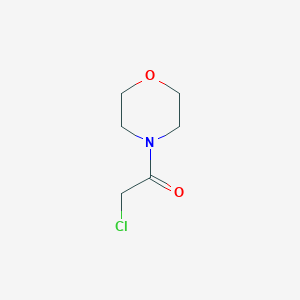
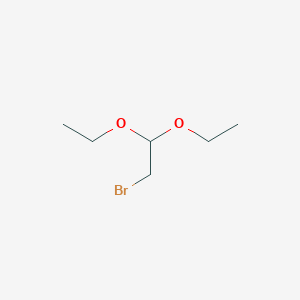

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
